N-(2-methoxyethyl)-2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide
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Description
N-(2-methoxyethyl)-2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide is a useful research compound. Its molecular formula is C16H20N6O4 and its molecular weight is 360.374. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis
The molecular structure of compounds related to N-(2-methoxyethyl)-2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide has been extensively studied. For example, the molecular structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was determined using single-crystal X-ray diffraction and FT-IR spectroscopy. This study provided detailed insights into the bond lengths, bond angles, and torsion angles of the molecule, which are crucial for understanding the chemical properties and reactivity of such compounds (Gumus et al., 2018).
Synthesis and Biological Evaluation
Synthetic methodologies and biological evaluations of related compounds have been explored, indicating the scientific interest in this class of molecules. For instance, a series of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles were synthesized and characterized, showing significant antibacterial activity against various bacterial strains. Such studies highlight the potential of these compounds in developing new therapeutic agents (Reddy et al., 2013).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of compounds within this chemical class have been investigated. Research on substituted 1,2,4-triazolo[1,5-a]pyrimidine derivatives bearing 1,3,4-oxadiazole moieties revealed their efficacy against Rhizoctonia solani, a plant pathogenic fungus. This study highlights the potential agricultural applications of these compounds as fungicides (Chen et al., 2008).
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4/c1-4-12(14(23)17-7-9-25-3)22-16(24)21-8-5-6-11(13(21)19-22)15-18-10(2)20-26-15/h5-6,8,12H,4,7,9H2,1-3H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQFDOMGDAILMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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